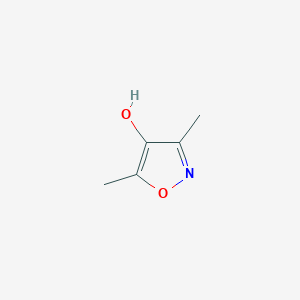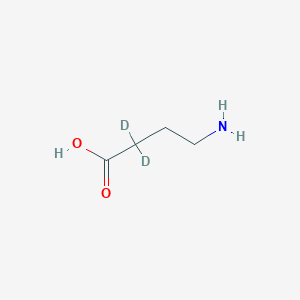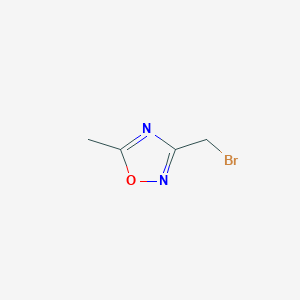
3,5-ジメチルイソキサゾール-4-オール
概要
説明
3,5-Dimethylisoxazol-4-ol is a compound with the molecular formula C5H7NO2 and a molecular weight of 113.12 . It is typically stored in a dry environment at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of isoxazoles, including 3,5-Dimethylisoxazol-4-ol, often involves metal-free synthetic routes . For instance, one method involves a (3 + 2) cycloaddition reaction . In a study, 94 derivatives of 4-(3-(3,5-dimethylisoxazol-4-yl)benzyl)phthalazin-1(2H)-one were synthesized to evaluate their inhibitory activities against BRD4 .Molecular Structure Analysis
The InChI code for 3,5-Dimethylisoxazol-4-ol is 1S/C5H7NO2/c1-3-5(7)4(2)8-6-3/h7H,1-2H3 . For a 3D model of the molecule, you can use a structural formula editor and 3D model viewer .Chemical Reactions Analysis
While specific chemical reactions involving 3,5-Dimethylisoxazol-4-ol are not mentioned in the search results, it’s worth noting that isoxazoles can participate in a variety of reactions due to their heterocyclic nature .Physical and Chemical Properties Analysis
3,5-Dimethylisoxazol-4-ol is a solid or liquid at room temperature .科学的研究の応用
医薬品化学
3,5-ジメチルイソキサゾール-4-オール: は、水素結合やπ-πスタッキングなどの非共有結合に関与する能力により、医薬品化学において貴重なスキャフォールドです。 これらの特性により、特に抗炎症剤、抗うつ剤、抗生物質などの薬剤合成において、一般的なファーマコフォアとなっています .
有機合成
有機合成において、3,5-ジメチルイソキサゾール-4-オール誘導体は、1,3-双極子環状付加反応によって合成されます。 これらの化合物は、N-O結合の容易な開裂により、マスクされた1,3-ジカルボニル相当体として働き、複雑な分子構造を構築するための汎用的なツールを提供します .
創薬
この化合物の構造は、抗がん活性を持つ新規BRD4阻害剤の設計に利用されています。 その誘導体は、様々な癌に関与するタンパク質であるBRD4に対して強力な阻害効果を示しており、抗がん剤開発のための有望なリード化合物となっています .
環境化学
3,5-ジメチルイソキサゾール-4-オール: は、その誘導体が環境に優しい方法で合成されるグリーンケミストリーにおいて役割を果たしています。 これらの溶媒フリー合成は、有害廃棄物の発生を削減し、エネルギー効率が高いため、持続可能な化学慣行に貢献しています .
材料科学
この化合物の誘導体は、応答性ヒドロゲルを作成するための潜在的な用途について、材料科学で研究されています。 これらのヒドロゲルは環境刺激に反応するため、センサーやアクチュエーターなど、様々な用途に役立ちます .
分析化学
分析化学において、3,5-ジメチルイソキサゾール-4-オールとその誘導体は、HPLCなどのクロマトグラフィー技術において、標準品または試薬として使用して、混合物中の成分を分離および定量することができ、複雑なサンプルの分析に役立ちます .
Safety and Hazards
将来の方向性
作用機序
Target of Action
The primary target of 3,5-Dimethylisoxazol-4-ol is the Bromodomain and Extra Terminal domain (BET) family . The BET family is a group of proteins that recognize acetylated lysine residues, acting as “readers” of the histone code . They play a crucial role in regulating gene expression and have been implicated in various diseases, including cancer .
Mode of Action
3,5-Dimethylisoxazol-4-ol interacts with its targets by acting as a potent inhibitor of the BET bromodomain family . The compound binds to the bromodomains, preventing them from recognizing acetylated lysine residues . This disrupts the normal function of the BET proteins, leading to changes in gene expression .
Pharmacokinetics
The compound is reported to have high gastrointestinal absorption and is able to permeate the blood-brain barrier . . These properties suggest that 3,5-Dimethylisoxazol-4-ol may have good bioavailability.
Result of Action
The molecular and cellular effects of 3,5-Dimethylisoxazol-4-ol’s action are largely due to its inhibition of the BET family. By preventing these proteins from recognizing acetylated lysine residues, the compound disrupts their role in gene expression . This can lead to changes in various cellular processes, potentially including cell growth, inflammation, and apoptosis .
生化学分析
Biochemical Properties
3,5-Dimethylisoxazol-4-ol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as an inhibitor of lactate dehydrogenase A, an enzyme involved in the conversion of pyruvate to lactate in the glycolytic pathway . This interaction is significant as it can alter the metabolic flux within cells, potentially leading to changes in cellular metabolism and energy production.
Cellular Effects
The effects of 3,5-Dimethylisoxazol-4-ol on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of lactate dehydrogenase A by 3,5-Dimethylisoxazol-4-ol can lead to an increase in oxygen consumption and a shift from glycolysis to oxidative phosphorylation . This shift can affect the overall energy balance within cells and influence various cellular processes, including cell proliferation and apoptosis.
Molecular Mechanism
At the molecular level, 3,5-Dimethylisoxazol-4-ol exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of lactate dehydrogenase A, inhibiting its activity and preventing the conversion of pyruvate to lactate . This inhibition leads to an accumulation of pyruvate and a subsequent increase in the activity of the citric acid cycle. Additionally, 3,5-Dimethylisoxazol-4-ol has been shown to interact with other enzymes and proteins, further influencing cellular metabolism and function.
Temporal Effects in Laboratory Settings
The effects of 3,5-Dimethylisoxazol-4-ol can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term exposure to 3,5-Dimethylisoxazol-4-ol can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity. These changes can be observed in both in vitro and in vivo studies, highlighting the compound’s potential for long-term biochemical research.
Dosage Effects in Animal Models
The effects of 3,5-Dimethylisoxazol-4-ol vary with different dosages in animal models. At low doses, the compound can effectively inhibit lactate dehydrogenase A without causing significant toxicity . At higher doses, 3,5-Dimethylisoxazol-4-ol can induce toxic effects, including cellular damage and apoptosis . These dosage-dependent effects are crucial for determining the therapeutic potential and safety of the compound in biomedical applications.
Metabolic Pathways
3,5-Dimethylisoxazol-4-ol is involved in several metabolic pathways, primarily through its interaction with lactate dehydrogenase A . By inhibiting this enzyme, the compound affects the glycolytic pathway and shifts the metabolic flux towards oxidative phosphorylation. This shift can lead to changes in the levels of various metabolites, including pyruvate, lactate, and citric acid cycle intermediates. Additionally, 3,5-Dimethylisoxazol-4-ol may interact with other enzymes and cofactors, further influencing metabolic pathways and cellular metabolism.
Transport and Distribution
Within cells and tissues, 3,5-Dimethylisoxazol-4-ol is transported and distributed through various mechanisms. The compound can interact with specific transporters and binding proteins, facilitating its movement across cellular membranes . Once inside the cell, 3,5-Dimethylisoxazol-4-ol can accumulate in specific compartments, influencing its localization and activity. These transport and distribution mechanisms are essential for understanding the compound’s overall biochemical effects and potential therapeutic applications.
Subcellular Localization
The subcellular localization of 3,5-Dimethylisoxazol-4-ol plays a critical role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications For example, 3,5-Dimethylisoxazol-4-ol may localize to the mitochondria, where it can influence oxidative phosphorylation and energy production
特性
IUPAC Name |
3,5-dimethyl-1,2-oxazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c1-3-5(7)4(2)8-6-3/h7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WESPSRWVKAUXKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13054-62-1 | |
| Record name | dimethyl-1,2-oxazol-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-({1-[(Tert-butoxy)carbonyl]piperidin-4-yl}oxy)propanoic acid](/img/structure/B1374934.png)

![9-Bromo-2,3-diiodo-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine](/img/structure/B1374937.png)







![tert-Butyl 3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B1374952.png)

![4-(5-Chlorothiazolo[4,5-d]pyrimidin-7-yl)morpholine](/img/structure/B1374955.png)
![6-bromo-1-tert-butyl-1H-benzo[d]imidazole](/img/structure/B1374956.png)
